molecular formula C20H17N3O3S B2775484 2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-20-8

2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2775484
CAS No.: 893291-20-8
M. Wt: 379.43
InChI Key: HIHLMIAEDCCKQO-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-6-ethyl-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-23-16-11-7-6-10-14(16)18-19(27(23,24)25)17(13-8-4-3-5-9-13)15(12-21)20(22)26-18/h3-11,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHLMIAEDCCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893291-20-8) is a member of the benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H17_{17}N3_3O3_3S
  • Molecular Weight : 379.4 g/mol
  • Structure : The compound features a pyrano-benzothiazine core structure, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of 2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives have been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of benzothiazine derivatives. For instance:

  • Gram-positive and Gram-negative Bacteria : Compounds with similar structures exhibited strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low for compounds with specific substituents on the phenyl ring .
CompoundTarget BacteriaMIC (mg/mL)
6gS. aureus0.00975
7gE. faecalisNot specified

Antitumor Activity

Benzothiazine derivatives have also shown potential antitumor effects. In vitro studies indicated that these compounds could inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The antitumor activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Compounds demonstrated cytotoxicity against human cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of these compounds:

  • Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, certain derivatives showed IC50 values below 1 µM against AChE .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several benzothiazine derivatives against clinical isolates. Results indicated that specific substitutions enhanced antibacterial activity significantly compared to unsubstituted analogs.
  • Antitumor Activity Assessment : A series of in vitro assays were conducted on various cancer cell lines (e.g., breast and colon cancer). The results showed that certain derivatives induced apoptosis at low concentrations, suggesting potential for further development as anticancer agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-Amino-6-ethyl-4-phenyl derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrano[3,2-c]benzothiazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it possesses bactericidal effects, making it a candidate for developing new antibiotics or antimicrobial agents. The structural features of the compound are believed to enhance its interaction with microbial enzymes or cell membranes .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a potential monomer or additive. Its ability to undergo polymerization reactions can lead to the development of novel materials with enhanced mechanical and thermal properties. These materials may find applications in coatings, adhesives, and composites .

Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies on similar benzothiazine derivatives have demonstrated their potential as inhibitors of squalene synthase, an enzyme critical for cholesterol biosynthesis. This inhibition can have implications for treating hypercholesterolemia and related cardiovascular diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of pyrano[3,2-c]benzothiazine derivatives on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers when treated with the compound. This study highlights the potential of such compounds in cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another investigation, researchers tested the antimicrobial efficacy of various benzothiazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting their potential use as new antimicrobial agents.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step protocol starting with methyl anthranilate. Key steps include:

  • Coupling with methane sulfonyl chloride to form intermediates.
  • N-alkylation (e.g., benzylation/methylation) for substituent introduction.
  • Ring closure with sodium hydride to generate the 2,1-benzothiazine dioxide core.
  • Multicomponent reactions with malononitrile and substituted benzaldehydes for pyranobenzothiazine formation . Optimization involves solvent selection (e.g., acetic anhydride/acetic acid mixtures for cyclization) and temperature control during reflux (2–12 hours). Yields >68% are achievable with precise stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring closure (e.g., aromatic proton signals at δ 7.29–7.94 ppm, cyano group at ~2,219 cm⁻¹ in IR) .
  • Mass spectrometry (HRMS) : For molecular weight validation (e.g., m/z 386 [M⁺] matching C₂₀H₁₀N₄O₃S) .
  • IR spectroscopy : To identify functional groups (NH, CN, CO stretches) .

Q. How is preliminary biological screening conducted for this compound?

  • In vitro enzyme assays : Test selectivity for monoamine oxidase (MAO) isoforms A/B using standardized substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
  • Dose-response curves : Calculate IC₅₀ values to identify potent inhibitors (e.g., compound 6d: IC₅₀ = 0.12 µM for MAO-A) .

Advanced Research Questions

Q. How can molecular docking elucidate binding modes and resolve contradictions in inhibitory activity?

  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking into MAO-A/B crystal structures (PDB IDs: 2Z5X, 2V5Z).
  • Key interactions : Hydrophobic contacts with FAD cofactor and hydrogen bonds with Tyr407 (MAO-A) or Tyr435 (MAO-B). Discrepancies between in vitro and docking results may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

Q. What strategies address low yields in multicomponent reactions during scale-up?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reactivity.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Table 1 : Yield improvement with catalysts
CatalystYield (%)Purity (%)
None6890
ZnCl₂8295
Ti(OiPr)₄7592
Data adapted from pyrano-pyrazole syntheses

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced MAO selectivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -CN, -NO₂) on the phenyl ring enhance MAO-B affinity, while bulky alkyl chains (e.g., ethyl) improve MAO-A selectivity.
  • Case study : Compound 7q (4-cyano substitution) showed dual inhibition (MAO-A IC₅₀ = 0.45 µM; MAO-B IC₅₀ = 0.38 µM), suggesting balanced hydrophobic/electronic properties .

Methodological Challenges

Q. How should researchers handle conflicting data between biological assays and computational predictions?

  • Validation steps :

Replicate assays under standardized conditions (pH, temperature).

Perform blind docking to account for multiple binding poses.

Use surface plasmon resonance (SPR) to measure binding kinetics.

  • Example : Discrepancies in MAO-B inhibition resolved by identifying allosteric binding sites via mutagenesis studies .

Q. What advanced techniques are recommended for crystallizing this compound?

  • Slow evaporation : Use DMF/water mixtures (1:3 v/v) at 4°C for single-crystal growth.
  • X-ray diffraction : Resolve crystal packing effects on bioactivity (e.g., hydrogen-bonding networks in pyrano-pyrazoles) .

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